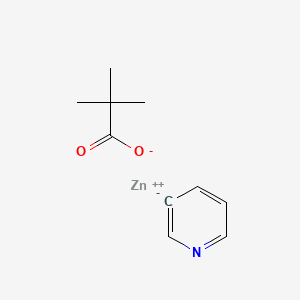

zinc;2,2-dimethylpropanoate;3H-pyridin-3-ide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

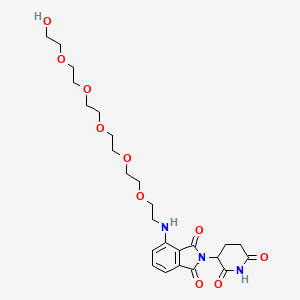

The synthesis of zinc;2,2-dimethylpropanoate;3H-pyridin-3-ide involves the oxidation of 2-(5-(pyridin-2-yl)-1H-pyrrol-2-yl)pyridine using 3-chloroperbenzoic acid in dichloromethane . The resulting product is then treated with diethylzinc to form the desired zinc complex. This method yields the compound in medium quantities and involves characterization techniques such as NMR, IR, UV-vis, and ESI-MS spectroscopy, as well as X-ray diffraction analysis .

Chemical Reactions Analysis

Zinc;2,2-dimethylpropanoate;3H-pyridin-3-ide undergoes various chemical reactions, including catalytic Michael addition reactions . It acts as a highly efficient catalyst for the thiol-Michael addition of thiols to α,β-unsaturated ketones in ethanol at room temperature . The catalytic mechanism involves the formation of a zinc-thiol complex, which facilitates the addition reaction. Common reagents used in these reactions include thiols and α,β-unsaturated ketones .

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry and catalysis. It is used as a catalyst in Michael addition reactions, which are important in the synthesis of various organic compounds . Additionally, zinc complexes with pyridine-N-oxide ligands have shown potential in biological applications, including antimicrobial activities . The unique properties of zinc;2,2-dimethylpropanoate;3H-pyridin-3-ide make it a valuable compound for research in both chemistry and biology .

Mechanism of Action

The mechanism of action of zinc;2,2-dimethylpropanoate;3H-pyridin-3-ide involves its role as a catalyst in chemical reactions. The zinc ion in the complex acts as a Lewis acid, coordinating with the reactants and facilitating the formation of the desired products . The pyridine-N-oxide ligands provide stability to the zinc complex and enhance its catalytic activity . The molecular targets and pathways involved in its mechanism of action are primarily related to its catalytic properties and interactions with reactants .

Comparison with Similar Compounds

Zinc;2,2-dimethylpropanoate;3H-pyridin-3-ide can be compared with other zinc complexes supported by pyridine-N-oxide ligands. Similar compounds include zinc complexes with dipyridylpyrrole N-oxide ligands, which also exhibit catalytic properties and are used in similar reactions . The uniqueness of this compound lies in its specific ligand structure and the resulting catalytic efficiency .

Conclusion

This compound is a versatile compound with significant potential in scientific research. Its unique properties and catalytic activity make it valuable for various applications in chemistry and biology. The synthesis, chemical reactions, and mechanism of action of this compound highlight its importance in the field of catalysis and its potential for further research and development.

Properties

Molecular Formula |

C10H13NO2Zn |

|---|---|

Molecular Weight |

244.6 g/mol |

IUPAC Name |

zinc;2,2-dimethylpropanoate;3H-pyridin-3-ide |

InChI |

InChI=1S/C5H4N.C5H10O2.Zn/c1-2-4-6-5-3-1;1-5(2,3)4(6)7;/h1-2,4-5H;1-3H3,(H,6,7);/q-1;;+2/p-1 |

InChI Key |

VUSYGGRRFLTIBJ-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)C(=O)[O-].C1=C[C-]=CN=C1.[Zn+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[2-[Tert-butyl(dimethyl)silyl]oxypropan-2-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B14771029.png)

![Tert-butyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14771041.png)

![(8alpha,9R)-(8''alpha,9''R)-9,9''-[(2,5-Diphenyl-4,6-pyrimidinediyl)bis(oxy)]bis[6'-methoxycinchonan]](/img/structure/B14771048.png)